1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone

Vue d'ensemble

Description

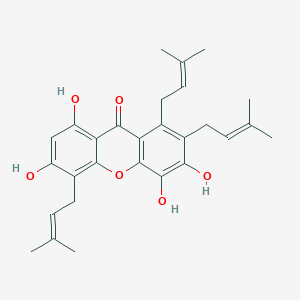

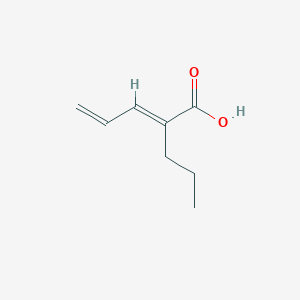

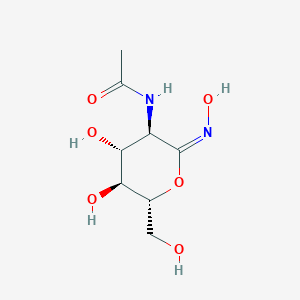

“1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone” is a member of the class of xanthones. It is a 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 4, 6, and 8 and prenyl groups at positions 1, 2, and 5 . It has been isolated from Garcinia xanthochymus and exhibits enhancement of nerve growth factor-mediated neurite outgrowth in PC12D cells .

Molecular Structure Analysis

The molecular formula of this compound is C28H32O6 . It has an average mass of 464.550 Da and a monoisotopic mass of 464.219879 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 678.6±55.0 °C at 760 mmHg, and a flash point of 224.6±25.0 °C . It has 6 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds . Its polar surface area is 107 Å2 .Applications De Recherche Scientifique

Neurological Applications

This compound has been found to enhance nerve growth factor-mediated neurite outgrowth in PC12D cells . This suggests potential applications in the field of neurology, particularly in the treatment of conditions that involve nerve damage or degeneration.

Antioxidant Properties

Xanthones, the class of compounds to which this molecule belongs, are known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases associated with oxidative stress.

Antibacterial Activity

Xanthones have demonstrated antibacterial properties . This suggests that “1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone” could potentially be used in the development of new antibacterial agents.

Antimalarial and Antituberculosis Properties

Research has shown that xanthones exhibit antimalarial and antituberculosis properties . This compound could therefore potentially contribute to the treatment of these diseases.

Cytotoxic Properties

Xanthones have been found to exhibit cytotoxic properties , which means they can kill certain types of cells. This could potentially be harnessed for the treatment of certain types of cancer.

Anti-inflammatory Properties

Some xanthones have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Propriétés

IUPAC Name |

3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHRYXGQWSJKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?

A1: Research indicates that 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, at a concentration of 3 µM, exhibits neurotrophic activity by significantly enhancing neurite outgrowth in PC12D cells mediated by nerve growth factor (NGF). [] This suggests potential applications in research related to neurodegenerative disorders.

Q2: What is the structural characterization of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?

A2: While the provided research papers do not explicitly state the molecular formula and weight, they confirm its identification as a new prenylated xanthone. [] The structure was elucidated using spectroscopic analyses, including techniques like NMR and mass spectrometry.

Q3: Are there other xanthones isolated from Garcinia xanthochymus that exhibit similar biological activity?

A3: Yes, along with 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, another xanthone, Garciniaxanthone E, was isolated from Garcinia xanthochymus. [] This compound also demonstrated enhancement of NGF-mediated neurite outgrowth in PC12D cells, albeit at a higher concentration (10 µM) compared to the former. [] This finding highlights the potential of Garcinia xanthochymus as a source of bioactive xanthones for further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)